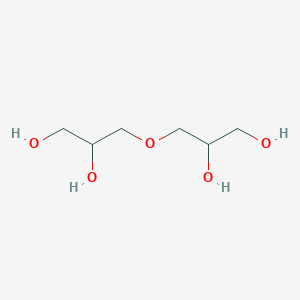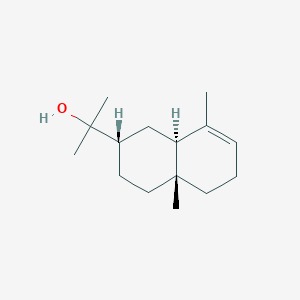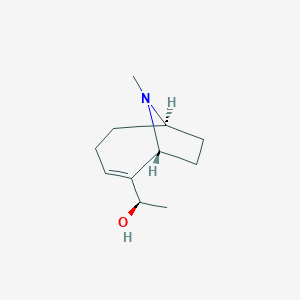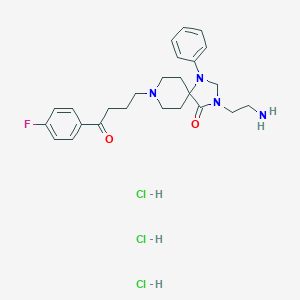![molecular formula C26H26N2O12 B053967 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid CAS No. 119623-79-9](/img/structure/B53967.png)
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid, also known as DCTPA, is a chemical compound used in scientific research. It is a derivative of pyrido[3,2-g]quinoline and is used in various biochemical and physiological studies. The purpose of
Mécanisme D'action
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid works by binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. The binding of this compound to metal ions is dependent on the pH of the solution and the concentration of the metal ion. This compound can also act as a chelator, binding to metal ions and preventing them from reacting with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes by chelating metal ions required for their activity. This compound can also affect the expression of genes involved in metal ion homeostasis. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in lab experiments is its high selectivity for metal ions. It can be used to detect specific metal ions in complex biological samples. However, this compound has limitations as well. Its fluorescence intensity is affected by the pH of the solution, which can make it difficult to interpret results. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the use of this compound in the development of new drugs for the treatment of diseases related to metal ion homeostasis. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, this compound is a chemical compound used in scientific research for the detection of metal ions, as a chelator, and as a pH indicator. Its mechanism of action involves binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can be synthesized by reacting 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3-carbaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain this compound.
Applications De Recherche Scientifique
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid is used in scientific research as a fluorescent probe for the detection of metal ions such as calcium, magnesium, and zinc. It is also used as a chelator for metal ions and as a pH indicator. This compound has been used in various studies to investigate the role of metal ions in biological processes such as signal transduction, enzyme activity, and gene expression.
Propriétés
Numéro CAS |
119623-79-9 |
|---|---|
Formule moléculaire |
C26H26N2O12 |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
2-[[3-(2,2-dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid |
InChI |
InChI=1S/C26H26N2O12/c1-3-5-9-11(7-13(23(33)34)24(35)36)21(31)27-17-15(9)19(29)16-10(6-4-2)12(8-14(25(37)38)26(39)40)22(32)28-18(16)20(17)30/h13-14H,3-8H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
Clé InChI |
IUPKHISYFZSSAJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O |
SMILES canonique |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O |
Synonymes |
α,α'-Dicarboxy-1,2,5,8,9,10-hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)




![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)

